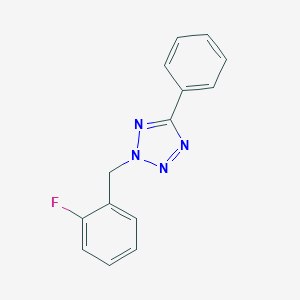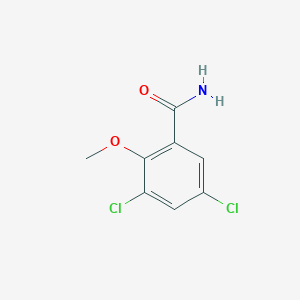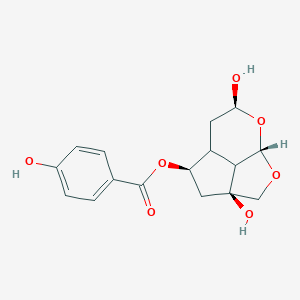
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the phenothiazine family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound also interacts with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptor.
Biochemical and Physiological Effects:
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been shown to possess significant biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can help alleviate symptoms of depression and anxiety. This compound also exhibits antipsychotic properties by blocking the dopamine D2 receptor in the brain. In addition, it has been found to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone in lab experiments is its diverse pharmacological properties. This compound can be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Orientations Futures
There are several future directions for research on 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone. One potential area of investigation is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal studies, which could have significant implications for the treatment of these disorders. Another potential area of research is the development of novel analogs of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone with improved pharmacological properties. These analogs could be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. Overall, the potential therapeutic applications of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone make it an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone involves the condensation reaction between 2-chloro-phenothiazine-10-carbaldehyde and 2-aminoazepane in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure form of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone.
Applications De Recherche Scientifique
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess significant antipsychotic, antidepressant, and anxiolytic properties. This compound is also being investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone |
|---|---|
Formule moléculaire |
C20H21ClN2OS |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C20H21ClN2OS/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
Clé InChI |
HIIMHGSUGVDCIA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
SMILES canonique |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)



![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)



![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)